![molecular formula C15H14ClN3O2S B5864878 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) activity, which makes it a valuable tool for studying the role of histone acetylation in various biological processes.
作用机制
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide works by binding to the active site of HAT enzymes and inhibiting their activity. This leads to a decrease in the acetylation of histone proteins, which can have a wide range of effects on gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Suppression of inflammatory responses in macrophages
- Modulation of T-cell differentiation and function
- Regulation of glucose metabolism in adipocytes
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide in lab experiments is its specificity for HAT enzymes. This allows researchers to study the effects of histone acetylation on specific biological processes without affecting other cellular pathways. However, one limitation of this compound is its relatively low potency compared to other HAT inhibitors, which can make it less effective in certain experiments.
未来方向
There are several potential future directions for research on 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide, including:
- Investigation of its potential as a therapeutic agent for cancer and other diseases
- Development of more potent and selective HAT inhibitors based on the structure of this compound
- Study of the effects of this compound on other cellular processes beyond histone acetylation
- Investigation of the role of HAT enzymes in aging and age-related diseases
In conclusion, this compound is a valuable tool for studying the role of histone acetylation in various biological processes. Its specificity for HAT enzymes and range of effects make it a useful compound for scientific research. Further investigation of its potential as a therapeutic agent and development of more potent HAT inhibitors based on its structure are promising future directions for research on this compound.
合成方法
The synthesis of 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to produce 3-chlorophenylacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide to yield this compound.
科学研究应用
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide has been used in a wide range of scientific studies to investigate the role of histone acetylation in various biological processes. It has been shown to inhibit the activity of several HAT enzymes, including p300/CBP and PCAF, which are important regulators of gene expression.
属性
IUPAC Name |
1-[[2-(3-chlorophenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-11-5-4-8-13(9-11)21-10-14(20)18-19-15(22)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXMJDFRHYJXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
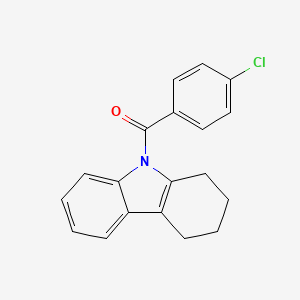
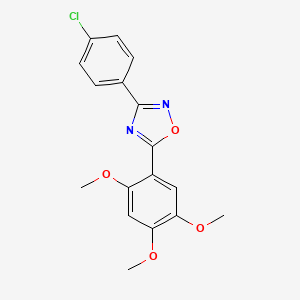
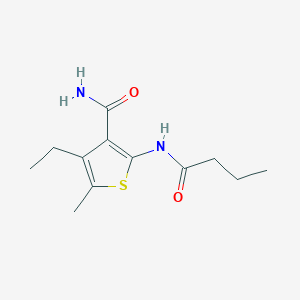
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
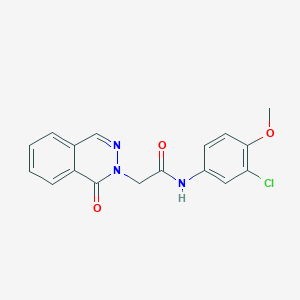
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
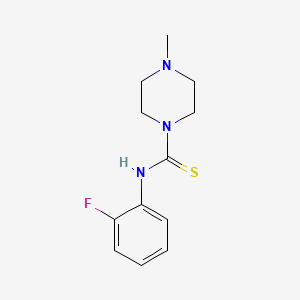
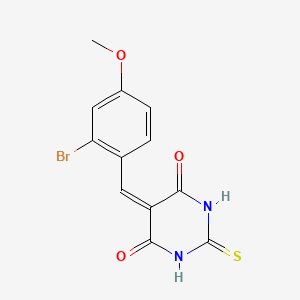
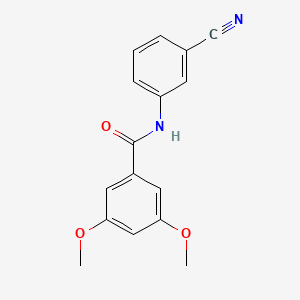
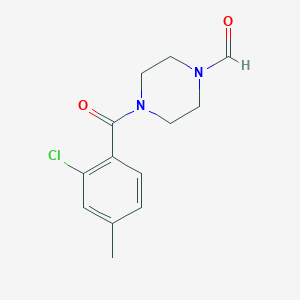
![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
